molecular formula C₂₃H₆D₁₀O₆ B1141066 Pamoic Acid-d10 CAS No. 1215327-33-5

Pamoic Acid-d10

Cat. No. B1141066
CAS RN: 1215327-33-5
M. Wt: 398.43
InChI Key:
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Description

Pamoic Acid-d10, also known as the labelled analogue of Pamoic Acid , is a derivative of 2-Naphthoic acid . It’s used in biochemical for proteomics research . The molecular formula of Pamoic Acid-d10 is C23H6D10O6 and it has a molecular weight of 398.43 .


Synthesis Analysis

Pamoic Acid-d10 can be prepared by the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde . A series of d10 coordination polymers of pamoic acid have been synthesized through the reaction of zinc and cadmium salts with pamoic acid (H2PA) and different N-donor ligands .


Chemical Reactions Analysis

The assembly of the ligands in different coordination modes and conformations leads to fascinating structures . The mixed-ligand effect of the conformations of the PA ligand and N-heterocyclic coligands as well as the metal centers on the assembly of frameworks is unravelled in detail .


Physical And Chemical Properties Analysis

Pamoic Acid-d10 has a molecular formula of C23H6D10O6 and a molecular weight of 398.43 . The presence of multiple oxygen atoms enables significant hydrogen bonding to occur .

Mechanism of Action

Pamoic acid has agonist activity for the orphan G protein-coupled receptor GPR35 by which it activates ERK and beta-arrestin2, and causes antinociceptive activity .

Safety and Hazards

Pamoic Acid-d10 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Pamoic Acid-d10 is currently used in biochemical for proteomics research . Further structural studies are aimed at improving the affinity of pamoic acid for binding to DNA polymerase beta .

properties

IUPAC Name

4-[(3-carboxy-4,5,6,7,8-pentadeuterio-2-hydroxynaphthalen-1-yl)methyl]-1,5,6,7,8-pentadeuterio-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJNZVDCPSBLRP-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])C(=O)O)O)CC3=C(C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])[2H])C(=O)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pamoic Acid-d10

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